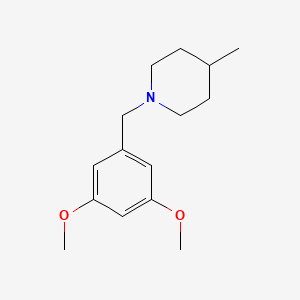

![molecular formula C17H27NO B5151632 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5151632.png)

2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol, also known as ketamine, is a widely used anesthetic drug in medical practice. Ketamine is a dissociative anesthetic that produces a trance-like state in the patient, which helps to reduce pain and anxiety during medical procedures. In recent years, ketamine has gained significant attention in the scientific community due to its potential therapeutic effects on various mental health disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD).

Mécanisme D'action

Ketamine's mechanism of action involves the modulation of the glutamate system, which is the primary excitatory neurotransmitter in the brain. Ketamine acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which regulates the release of glutamate. By blocking the NMDA receptor, 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol increases the release of glutamate, leading to increased synaptic plasticity and the formation of new neural connections. This mechanism is thought to underlie 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol's rapid antidepressant effects.

Biochemical and Physiological Effects:

Ketamine has several biochemical and physiological effects on the body. In addition to its NMDA receptor antagonism, 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol also acts on other receptors, such as the opioid and serotonin receptors. Ketamine's effects on these receptors can lead to changes in pain perception, mood, and cognition. Ketamine also has cardiovascular effects, such as increasing heart rate and blood pressure, which can be beneficial in certain medical procedures but can also be a limitation in some patients.

Avantages Et Limitations Des Expériences En Laboratoire

Ketamine has several advantages and limitations for lab experiments. One advantage is its rapid onset of action, which allows for quick evaluation of its effects. Ketamine's unique mechanism of action also makes it a valuable tool for investigating the glutamate system's role in various neurological and psychiatric disorders. However, 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol's dissociative effects can be a limitation in some experiments, as it can alter the animal's behavior and cognition, leading to confounding results.

Orientations Futures

The potential therapeutic effects of 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol have led to several future directions for research. One direction is the investigation of 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol's long-term effects on the brain and its potential for neuroplasticity and neuroprotection. Another direction is the development of novel compounds that target the glutamate system in a more specific and targeted manner. Additionally, the investigation of 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol's effects on other neurotransmitter systems, such as the GABA system, may lead to new treatments for mental health disorders. Finally, the investigation of 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol's effects on the immune system and inflammation may provide new insights into the pathophysiology of depression and other mood disorders.

Méthodes De Synthèse

Ketamine is a synthetic compound that can be produced through several methods. One of the most common methods is the reaction of cyclohexanone with methylamine and then with 2-chloro-phenyl-1-nitropropane. The resulting compound is then reduced to 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol. Another method involves the reaction of 2-chlorobenzonitrile with cyclopentylmagnesium bromide, followed by the reaction with methylamine and reduction to 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol.

Applications De Recherche Scientifique

Ketamine has been extensively studied for its potential therapeutic effects on various mental health disorders. Several clinical trials have shown that 2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol can rapidly alleviate symptoms of depression, anxiety, and PTSD, even in patients who have not responded to traditional antidepressant medications. Ketamine's unique mechanism of action, which involves the modulation of the glutamate system, has led to its investigation as a potential treatment for other neurological and psychiatric disorders, such as bipolar disorder, obsessive-compulsive disorder, and chronic pain.

Propriétés

IUPAC Name |

2-[(4-ethylcyclohexyl)-methylamino]-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-3-14-9-11-16(12-10-14)18(2)13-17(19)15-7-5-4-6-8-15/h4-8,14,16-17,19H,3,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSQKDSUIQYAFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)N(C)CC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Ethylcyclohexyl)(methyl)amino]-1-phenylethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5151552.png)

![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)

![N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5151607.png)

![1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5151614.png)

![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoate](/img/structure/B5151618.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)

![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)